molecular formula C10H22N4O3S B13272562 N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide

Cat. No.: B13272562
M. Wt: 278.37 g/mol
InChI Key: REJAICGFOXQQCO-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide is a heterocyclic compound that contains both piperazine and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide typically involves the reaction of piperazine derivatives with morpholine derivatives under controlled conditions. One common method involves the reaction of 1-(2-chloroethyl)piperazine with morpholine-4-sulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide is unique due to its dual piperazine and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C10H22N4O3S

Molecular Weight

278.37 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide

InChI

InChI=1S/C10H22N4O3S/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13/h11-12H,1-10H2

InChI Key

REJAICGFOXQQCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2

Origin of Product

United States

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